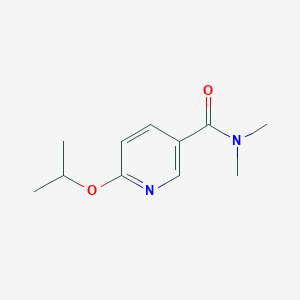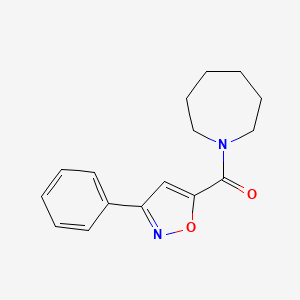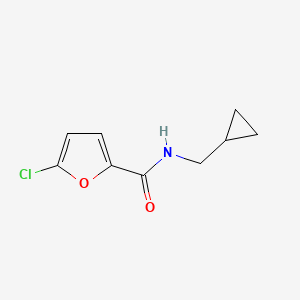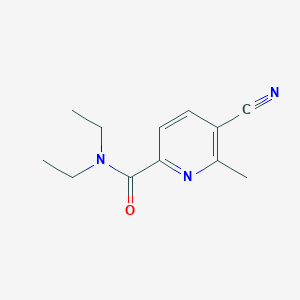
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the class of quinoline carboxamides. It has been extensively studied for its potential use in scientific research as a selective antagonist of ionotropic glutamate receptors.
Mecanismo De Acción
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide acts as a competitive antagonist of AMPA and kainate receptors by binding to the receptor's ion channel and preventing the influx of calcium ions. This results in a decrease in excitatory neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects in experimental models. It has been reported to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has also been shown to have neuroprotective effects in models of brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is its high selectivity for AMPA and kainate receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more potent and selective antagonists of ionotropic glutamate receptors, which could lead to the development of new therapies for neurological and psychiatric disorders. Another area of interest is the investigation of the role of ionotropic glutamate receptors in the development and progression of cancer, as recent studies have suggested that these receptors may play a role in tumor growth and metastasis. Finally, further research is needed to determine the safety and efficacy of N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide and other ionotropic glutamate receptor antagonists in clinical trials.
Métodos De Síntesis
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-methylquinoline with pyridine-3-carboxaldehyde, followed by the addition of dimethylamine and subsequent reaction with 4-chlorobenzoic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has been widely used in scientific research as a tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the activity of AMPA and kainate receptors, two subtypes of ionotropic glutamate receptors that play important roles in synaptic transmission and plasticity.
Propiedades
IUPAC Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-10-16(15-7-3-4-8-17(15)20-13)18(22)21(2)12-14-6-5-9-19-11-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWAEGZTMUFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)





![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)


![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)


![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
